2-({[4-ALLYL-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)IMIDAZO[1,2-A]PYRIDINE
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Overview
Description
2-({[4-ALLYL-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)IMIDAZO[1,2-A]PYRIDINE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features a unique structure that combines an imidazo[1,2-a]pyridine core with a triazole and pyridine moiety, making it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
One common synthetic route involves the CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones . This method is compatible with a broad range of functional groups and allows for the formation of alkenyl-substituted imidazoheterocycles. Industrial production methods may involve similar multi-step processes but are optimized for large-scale synthesis and higher yields.
Chemical Reactions Analysis
2-({[4-ALLYL-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)IMIDAZO[1,2-A]PYRIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and triazole moieties.
Cyclization: Intramolecular cyclization reactions can be facilitated by catalysts such as palladium or copper.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like CuI or Pd(OAc)2, and reaction temperatures ranging from room temperature to 80°C. Major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
2-({[4-ALLYL-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)IMIDAZO[1,2-A]PYRIDINE has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({[4-ALLYL-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)IMIDAZO[1,2-A]PYRIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The triazole and pyridine moieties play a crucial role in its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-({[4-ALLYL-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)IMIDAZO[1,2-A]PYRIDINE can be compared with other similar compounds such as:
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure but differ in the attached functional groups and their resulting properties.
Naphtho[1′,2′4,5]imidazo[1,2-a]pyridines: These compounds feature a naphthalene moiety, which imparts different chemical and biological properties.
Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives: These compounds are selective inhibitors of specific enzymes and have distinct pharmacological profiles.
The uniqueness of this compound lies in its combination of the imidazo[1,2-a]pyridine core with the triazole and pyridine moieties, which provides a versatile platform for various chemical modifications and applications.
Properties
IUPAC Name |
2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6S/c1-2-10-24-17(15-7-3-5-9-19-15)21-22-18(24)25-13-14-12-23-11-6-4-8-16(23)20-14/h2-9,11-12H,1,10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQDRBOZCNLCED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CN3C=CC=CC3=N2)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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